3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea
Description
3-tert-Butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea is a urea derivative featuring a benzoxazole core substituted with a methyl group at position 2 and a tert-butyl group at position 2. The benzoxazole moiety is a heterocyclic aromatic system known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in medicinal chemistry. The urea linkage (-NH-C(O)-NH-) provides hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
1-tert-butyl-3-(2-methyl-1,3-benzoxazol-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8-14-10-6-5-9(7-11(10)18-8)15-12(17)16-13(2,3)4/h5-7H,1-4H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWWPADFKJYORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea typically involves the reaction of 2-methyl-1,3-benzoxazole with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzoxazole, including 3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed promising results against various cancer cell lines, including breast and colon cancer. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival .
Antimicrobial Properties
Benzoxazole derivatives have also been reported to possess antimicrobial activity. For instance, certain urea derivatives were evaluated for their inhibitory effects on bacterial and fungal strains. The minimal inhibitory concentrations (MICs) were determined, indicating the potential use of these compounds as antimicrobial agents in clinical settings .
Neuroprotective Effects
Recent studies have suggested that some benzoxazole derivatives can exert neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's .
Agricultural Applications
Herbicides and Fungicides
The compound's structure suggests potential applications in agriculture as herbicides or fungicides. Similar benzoxazole derivatives have been utilized in agricultural chemistry for their ability to inhibit specific plant pathogens or weed growth. Their effectiveness often stems from their ability to disrupt metabolic processes in target organisms .
Plant Growth Regulators
There is ongoing research into the use of benzoxazoles as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways, potentially leading to enhanced crop yields and resistance to environmental stresses .
Material Science
Polymer Additives
In material science, benzoxazole derivatives are being explored as additives in polymer formulations. Their unique chemical properties can enhance the thermal stability and mechanical strength of polymers, making them suitable for various industrial applications .
Fluorescent Materials
The luminescent properties of certain benzoxazole compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The incorporation of these compounds into materials can lead to improved performance in electronic devices .
Case Study 1: Anticancer Evaluation
A series of synthesized urea derivatives were tested against human cancer cell lines (HCT116, MCF-7). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency against cancer cells .
Case Study 2: Agricultural Efficacy
Field trials using a benzoxazole-based herbicide showed a significant reduction in weed biomass compared to untreated controls. The compound's efficacy was attributed to its selective action on specific weed species without adversely affecting crop health .
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Urea Derivatives with Benzoxazole and Heteroaryl Substituents
Key Observations :
- Lipophilicity: The tert-butyl group in the core compound likely increases membrane permeability compared to polar analogs like 40i and 40j, which contain morpholinoethoxy groups .
- Hydrogen Bonding: All urea derivatives retain the -NH-C(O)-NH- motif, enabling interactions with biological targets.
- Aromatic Systems : The naphthyridine substituent in the compound from introduces a larger π-system, which may favor interactions with nucleic acids or aromatic residues in enzyme active sites .
Benzoxazole-Containing Heterocycles in Patent Literature
lists quinolizinone derivatives with 2-methyl-1,3-benzoxazol-6-yl groups and piperazine-based substituents (e.g., compounds 55–75).
- Piperazine Modifications : Substituents such as 4-methylpiperazine (compound 60) or 3,4-dimethylpiperazine (compound 70) suggest targeting of G-protein-coupled receptors (GPCRs) or kinases, where basic nitrogen atoms facilitate ionic interactions .
- Biological Implications : The absence of urea linkages in these compounds may reduce hydrogen-bonding capacity but increase flexibility for hydrophobic pocket binding .
Biological Activity
3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea can be represented as follows:
This compound features a urea moiety connected to a benzoxazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. In particular, compounds related to benzoxazole have shown selective action against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Bacillus subtilis | 32 µg/mL |
| 2 | Escherichia coli | 64 µg/mL |
| 3 | Candida albicans | 16 µg/mL |
Anticancer Activity
Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The results indicated that certain derivatives significantly inhibited cell proliferation with lower toxicity to normal cells .
Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Normal Cell Toxicity |
|---|---|---|---|
| A | MCF-7 | 15 | Low |
| B | A549 | 20 | Moderate |
| C | PC3 | 10 | High |
The biological activities of 3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some benzoxazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Compounds may disrupt the integrity of microbial membranes leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : Certain derivatives trigger apoptotic pathways in cancer cells through the activation of caspases.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzoxazole derivatives demonstrated that compound A exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values, confirming the compound's potential as a lead for antibiotic development .
Case Study 2: Anticancer Properties
In vitro testing revealed that compound B significantly reduced viability in MCF-7 breast cancer cells with an IC50 value of 15 µM. Further analysis indicated that this compound induced apoptosis through mitochondrial pathways, making it a promising candidate for further development as an anticancer agent .
Q & A
Q. Table 1. Key Challenges in Synthesis and Purification
Q. Table 2. Statistical Methods for Data Contradiction Analysis
| Scenario | Method | Application Example |
|---|---|---|
| Inter-lab variability | Mixed-effects ANOVA | Compare IC₅₀ values across labs |
| Non-linear optimization | Central composite design | Reaction temperature vs. yield |
| Meta-analysis of bioactivity | Random-effects model | Aggregate IC₅₀ datasets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
